Cas no 2639460-81-2 (tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)

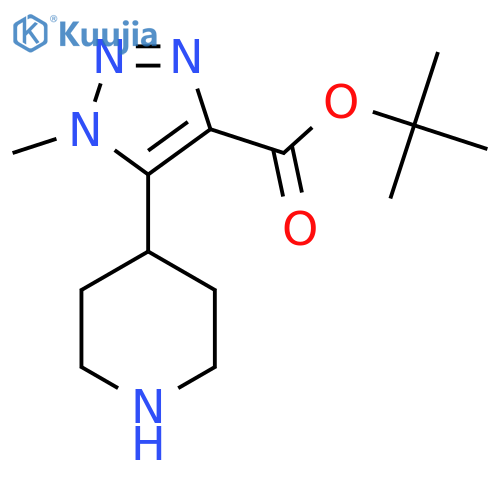

2639460-81-2 structure

商品名:tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2639460-81-2

- EN300-27725079

- tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

-

- インチ: 1S/C13H22N4O2/c1-13(2,3)19-12(18)10-11(17(4)16-15-10)9-5-7-14-8-6-9/h9,14H,5-8H2,1-4H3

- InChIKey: QPFGQOCUQKMCHR-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C(C2CCNCC2)N(C)N=N1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 266.17427596g/mol

- どういたいしつりょう: 266.17427596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69Ų

- 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725079-5.0g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 5.0g |

$4391.0 | 2025-03-20 | |

| Enamine | EN300-27725079-1g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 1g |

$1515.0 | 2023-09-10 | ||

| Enamine | EN300-27725079-1.0g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 1.0g |

$1515.0 | 2025-03-20 | |

| Enamine | EN300-27725079-0.25g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 0.25g |

$1393.0 | 2025-03-20 | |

| Enamine | EN300-27725079-5g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 5g |

$4391.0 | 2023-09-10 | ||

| Enamine | EN300-27725079-10g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 10g |

$6512.0 | 2023-09-10 | ||

| Enamine | EN300-27725079-0.1g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 0.1g |

$1332.0 | 2025-03-20 | |

| Enamine | EN300-27725079-0.5g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 0.5g |

$1453.0 | 2025-03-20 | |

| Enamine | EN300-27725079-2.5g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 2.5g |

$2969.0 | 2025-03-20 | |

| Enamine | EN300-27725079-0.05g |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2639460-81-2 | 95.0% | 0.05g |

$1272.0 | 2025-03-20 |

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2639460-81-2 (tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量